

Spectroscopic Confirmation of 2-(2-Ethoxy-2-oxoethyl)nicotinic Acid: A Comparative Guide

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Compound of Interest

Compound Name: 2-(2-Ethoxy-2-oxoethyl)nicotinic acid

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In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of standard spectroscopic methodologies for the structural elucidation of **2-(2-Ethoxy-2-oxoethyl)nicotinic acid**. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the causality behind experimental choices and to establish a self-validating system of analysis.

Introduction

2-(2-Ethoxy-2-oxoethyl)nicotinic acid, with the chemical formula $C_{10}H_{11}NO_4$ and a molecular weight of 209.20 g/mol, is a nicotinic acid derivative. Its structure incorporates both a carboxylic acid and an ester functional group, presenting a unique spectroscopic fingerprint. This guide will detail the expected outcomes from 1H Nuclear Magnetic Resonance (NMR), ^{13}C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. For comparative purposes, we will reference the well-characterized spectroscopic data of its parent compound, nicotinic acid, and a closely related analog, ethyl nicotinate.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is paramount for interpreting spectroscopic data.

Caption: Chemical structure of **2-(2-Ethoxy-2-oxoethyl)nicotinic acid**.

The key structural features to be confirmed are:

- The pyridine ring with its substitution pattern.
- The carboxylic acid group at position 3.
- The ethoxy-2-oxoethyl side chain at position 2, which includes a methylene group and an ethyl ester.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ^1H and ^{13}C NMR

A standardized protocol ensures reproducibility and accuracy.



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Caption: Standard workflow for NMR data acquisition and processing.

A. ^1H NMR Spectroscopy: Proton Environment Analysis

The ^1H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Predicted ^1H NMR Data for **2-(2-Ethoxy-2-oxoethyl)nicotinic acid**:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~1.25	Triplet	3H	-O-CH ₂ -CH ₃	Ethyl group protons coupled to the adjacent methylene group.
~3.70	Singlet	2H	-CH ₂ -COOEt	Methylene protons adjacent to the pyridine ring and the ester carbonyl. No adjacent protons to couple with.
~4.20	Quartet	2H	-O-CH ₂ -CH ₃	Methylene protons of the ethyl group coupled to the methyl protons.
~7.50	Doublet of doublets	1H	H-5	Pyridine ring proton coupled to H-4 and H-6.
~8.30	Doublet of triplets	1H	H-4	Pyridine ring proton coupled to H-5 and with a smaller coupling to H-6.
~8.80	Doublet of doublets	1H	H-6	Pyridine ring proton coupled to H-5 and H-4.
>10	Broad Singlet	1H	-COOH	Acidic proton of the carboxylic acid, often broad and may

exchange with
trace water in the
solvent.

Comparative Analysis:

- **Nicotinic Acid:** The ^1H NMR spectrum of nicotinic acid shows signals for the three aromatic protons, typically in the range of 7.5 to 9.0 ppm, and a broad signal for the carboxylic acid proton. The absence of the ethyl ester and methylene signals in nicotinic acid provides a clear point of differentiation.
- **Ethyl Nicotinate:** The spectrum of ethyl nicotinate would show the characteristic triplet and quartet for the ethyl group and the aromatic signals.^{[1][2]} The key difference from the target molecule would be the absence of the singlet for the methylene group at ~3.70 ppm and the broad signal for the carboxylic acid proton.

B. ^{13}C NMR Spectroscopy: Carbon Skeleton Confirmation

The ^{13}C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ^{13}C NMR Data for **2-(2-Ethoxy-2-oxoethyl)nicotinic acid**:

Chemical Shift (δ , ppm)	Assignment	Rationale
~14	-O-CH ₂ -CH ₃	Methyl carbon of the ethyl ester.
~40	-CH ₂ -COOEt	Methylene carbon adjacent to the pyridine ring and the ester carbonyl.
~62	-O-CH ₂ -CH ₃	Methylene carbon of the ethyl ester.
~124	C-5	Aromatic CH carbon.
~128	C-3	Aromatic quaternary carbon attached to the carboxylic acid.
~138	C-4	Aromatic CH carbon.
~150	C-6	Aromatic CH carbon, deshielded by the adjacent nitrogen.
~153	C-2	Aromatic quaternary carbon attached to the side chain.
~168	-COOH	Carbonyl carbon of the carboxylic acid.
~171	-CH ₂ -COOEt	Carbonyl carbon of the ester.

Comparative Analysis:

- Nicotinic Acid: The ¹³C NMR spectrum of nicotinic acid would display signals for the five pyridine ring carbons and the carboxylic acid carbonyl carbon.^[3] The signals for the ethyl group and the methylene carbon would be absent.
- Ethyl Nicotinate: The spectrum of ethyl nicotinate would show the pyridine ring carbons, the ester carbonyl, and the two carbons of the ethyl group.^[1] The absence of the methylene carbon at ~40 ppm and the carboxylic acid carbonyl at ~168 ppm would be the distinguishing features.

II. Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry



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Caption: General workflow for mass spectrometry analysis.

Expected Mass Spectrum of **2-(2-Ethoxy-2-oxoethyl)nicotinic acid**:

- Molecular Ion (M^+) or Protonated Molecule ($[M+H]^+$): The molecular weight of the compound is 209.20. In positive ion mode ESI-MS, a prominent peak at m/z 210.07 ($[C_{10}H_{11}NO_4 + H]^+$) is expected.
- Key Fragmentation Pathways:
 - Loss of the ethoxy group ($-OCH_2CH_3$): A fragment ion at m/z 164, corresponding to the loss of 45 Da.
 - Loss of ethanol ($-CH_3CH_2OH$): A fragment ion at m/z 163, corresponding to the loss of 46 Da.
 - Loss of the carboxylic acid group ($-COOH$): A fragment ion at m/z 164, corresponding to the loss of 45 Da.
 - Decarboxylation ($-CO_2$): A fragment ion at m/z 165, corresponding to the loss of 44 Da from the molecular ion.

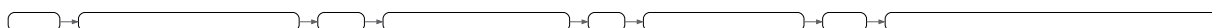
Comparative Analysis:

- Nicotinic Acid: The mass spectrum of nicotinic acid would show a molecular ion peak at m/z 123.[4] Key fragments would include the loss of the carboxylic acid group (m/z 78).
- Ethyl Nicotinate: The mass spectrum would display a molecular ion at m/z 151.[5] Common fragments would involve the loss of the ethoxy group (m/z 106).

III. Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR Spectroscopy



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Caption: Simplified workflow for FTIR spectroscopic analysis.

Expected FTIR Data for **2-(2-Ethoxy-2-oxoethyl)nicotinic acid**:

Wavenumber (cm^{-1})	Vibration Type	Functional Group
2500-3300 (broad)	O-H stretch	Carboxylic acid
2850-3000	C-H stretch	Aliphatic (CH_2 , CH_3)
~1735	C=O stretch	Ester
~1700	C=O stretch	Carboxylic acid
~1600, ~1470	C=C and C=N stretch	Aromatic (pyridine) ring
1000-1300	C-O stretch	Ester and Carboxylic acid

Comparative Analysis:

- **Nicotinic Acid:** The FTIR spectrum of nicotinic acid is characterized by a very broad O-H stretch from the carboxylic acid, a C=O stretch around 1700 cm^{-1} , and the aromatic ring vibrations.^[6] The characteristic C=O stretch of the ester and the aliphatic C-H and C-O stretches would be absent.
- **Ethyl Nicotinate:** The spectrum of ethyl nicotinate would show a strong ester C=O stretch around 1730 cm^{-1} , aliphatic C-H stretches, a C-O stretch, and the aromatic ring vibrations.^[7] The broad O-H stretch of the carboxylic acid would be absent, which is a key distinguishing feature.

Summary of Spectroscopic Evidence

The following table summarizes the key spectroscopic features that collectively confirm the structure of **2-(2-Ethoxy-2-oxoethyl)nicotinic acid** and differentiate it from its close relatives.

Spectroscopic Technique	Key Feature for 2-(2-Ethoxy-2-oxoethyl)nicotinic acid	Differentiating Feature from Nicotinic Acid	Differentiating Feature from Ethyl Nicotinate
^1H NMR	Singlet at ~ 3.70 ppm (methylene protons)	Presence of ethyl ester and methylene signals	Presence of carboxylic acid proton and methylene singlet
^{13}C NMR	Signal at ~ 40 ppm (methylene carbon)	Presence of ethyl ester and methylene carbon signals	Presence of carboxylic acid carbonyl and methylene carbon signals
Mass Spectrometry	Molecular ion at m/z 209 (or 210 for $[\text{M}+\text{H}]^+$)	Different molecular weight (123) and fragmentation	Different molecular weight (151) and fragmentation
FTIR Spectroscopy	Two distinct C=O stretches (~ 1735 and $\sim 1700\text{ cm}^{-1}$) and a broad O-H stretch	Presence of ester C=O stretch and aliphatic C-H stretches	Presence of broad carboxylic acid O-H stretch

Conclusion

The structural confirmation of **2-(2-Ethoxy-2-oxoethyl)nicotinic acid** is robustly achieved through the synergistic application of NMR, Mass Spectrometry, and FTIR spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. By comparing the obtained spectra with the well-established data of nicotinic acid and ethyl nicotinate, a high degree of confidence in the assigned structure can be attained. This guide underscores the importance of a multi-faceted analytical approach, grounded in a solid understanding of spectroscopic principles, for the unambiguous characterization of chemical entities in a research and development setting.

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